Methyl dichloroasterrate

Beschreibung

Nomenclature and Chemical Classification of Methyl Dichloroasterrate

The precise naming and classification of a chemical compound are fundamental to its scientific study. This compound is identified and categorized through a systematic nomenclature and its place within the vast world of organic molecules.

Systematic Naming: Methyl 3,5-Dichloroasterric Acid

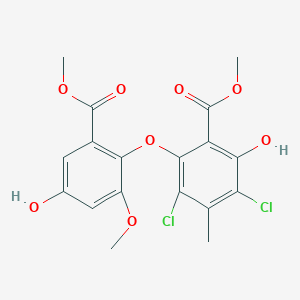

The systematic name for this compound, which more fully describes its chemical structure, is Methyl 3,5-dichloro-2-hydroxy-6-[4-hydroxy-2-methoxy-6-(methoxycarbonyl)phenoxy]-4-methylbenzoic acid. np-mrd.org This name precisely maps out each functional group and their positions on the core structure. The compound is also referred to as methyl 2,4-dichloroasterrate in commercial and some research contexts. sigmaaldrich.comnaturalproducts.net

Classification within Natural Products and Organic Molecules

This compound is classified as a natural product, meaning it is a substance produced by a living organism in nature. sigmaaldrich.comwikipedia.org Specifically, it belongs to the class of organic compounds known as diphenyl ethers. np-mrd.org This classification is based on its core structure, which consists of two benzene rings linked by an ether group. np-mrd.org

Position as an Asterric Acid Analog

This compound is recognized as a chlorinated derivative and an analog of asterric acid. researchgate.netnih.gov Asterric acid and its analogs are a group of fungal metabolites that share a common diphenyl ether skeleton. The variations among these analogs, such as the presence and position of chlorine atoms in this compound, can significantly influence their biological activity. researchgate.net

Polyketide Biosynthetic Origin

The biosynthesis of this compound follows the polyketide pathway. researchgate.netwikipedia.org Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, and plants. wikipedia.orgmdpi.com Their synthesis involves the sequential condensation of small carboxylic acid units, similar to fatty acid synthesis, resulting in complex and varied molecular architectures. wikipedia.org The polyketide origin of this compound is indicative of the intricate enzymatic machinery present in the fungi that produce it. researchgate.net

Historical Context of Discovery and Initial Scientific Reporting of this compound

This compound has been isolated from various fungal species, particularly those belonging to the genus Aspergillus. It was identified as a metabolite from the marine-derived fungus Aspergillus flavipes. mdpi.comd-nb.info Subsequent research has also reported its isolation from Aspergillus capensis, an endophytic fungus found in the oilseed rape plant (Brassica napus). nih.govrsc.orgresearchgate.net In a 2019 study, it was one of three antifungal metabolites isolated from Aspergillus capensis, highlighting its role as a natural defense compound for the fungus. nih.govresearchgate.net Its discovery in different fungal species, including those from both marine and terrestrial environments, underscores the widespread distribution of its biosynthetic pathway among fungi. nih.govmdpi.com

Significance of this compound in Contemporary Natural Product Chemistry and Biomedical Sciences

The importance of this compound in modern science stems from its demonstrated biological activities, which suggest potential applications in medicine and agriculture.

Research has shown that this compound possesses notable antifungal properties. It exhibits activity against several plant pathogenic fungi, including Botrytis cinerea, Monilinia fructicola, Sclerotinia sclerotiorum, and Sclerotinia trifoliorum. nih.govrsc.org One study found it to be the most effective compound against B. cinerea with an EC50 value of 9.33 ± 1.66 μg/mL. rsc.org

In the realm of biomedical sciences, the compound has been investigated for its potential as an antidiabetic agent due to its inhibitory effect on the α-glucosidase enzyme. mdpi.comd-nb.info Studies have reported IC50 values for this inhibition, indicating its potency. mdpi.comd-nb.info Furthermore, this compound has displayed moderate to strong antibacterial activity against several Gram-positive bacteria. nih.gov These findings position it as a lead compound for further investigation in drug discovery.

The compound is also utilized as a research chemical and standard in the field of metabolomics, aiding in the identification and quantification of metabolites in complex biological samples. sigmaaldrich.com Its presence contributes to the vast chemical diversity of fungal natural products, a key area of exploration for new bioactive molecules. nih.govrsc.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H16Cl2O8 | sigmaaldrich.com |

| CAS Number | 398118-62-2 | sigmaaldrich.comtargetmol.com |

| Form | Solid | sigmaaldrich.com |

| Solubility | DMSO: 1 mg/mL | sigmaaldrich.com |

| Storage Temperature | −20°C | sigmaaldrich.com |

Table 2: Reported Biological Activities of this compound

| Activity | Target Organism/Enzyme | Measured Effect (IC50/EC50) | Source |

| Antifungal | Botrytis cinerea | 9.33 ± 1.66 μg/mL | rsc.org |

| Antifungal | Monilinia fructicola | 65.00 μg/mL | nih.gov |

| Antifungal | Sclerotinia sclerotiorum | 2.46 to 65.00 μg/mL range | nih.gov |

| Antifungal | Sclerotinia trifoliorum | 2.46 to 65.00 μg/mL range | nih.gov |

| α-Glucosidase Inhibition | α-Glucosidase | IC50: 90 μM; Ki: 2.8 μM | mdpi.comd-nb.info |

| Antibacterial | Gram-positive bacteria | MIC: 3.13 to 50 μg/mL range | nih.gov |

Eigenschaften

IUPAC Name |

methyl 3,5-dichloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2O8/c1-7-12(19)14(22)11(18(24)27-4)16(13(7)20)28-15-9(17(23)26-3)5-8(21)6-10(15)25-2/h5-6,21-22H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOESDPWKUNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)OC)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346316 | |

| Record name | Methyl dichloroasterrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398118-62-2 | |

| Record name | Methyl dichloroasterrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What are the primary natural sources of methyl dichloroasterrate, and what methodologies are used for its isolation?

this compound is predominantly isolated from fungal species, including Aspergillus spp. and Pestalotiopsis spp., found in diverse environments such as marine sediments and plant endophytes . Isolation typically involves bioassay-guided fractionation using techniques like silica gel column chromatography and HPLC. For example, fermentation broths are extracted with organic solvents (e.g., ethyl acetate), followed by sequential chromatographic purification . Key validation steps include LC-MS for purity assessment and NMR for structural confirmation.

Q. How is the α-glucosidase inhibitory activity of this compound quantified, and what are its reported IC₅₀ values?

The α-glucosidase inhibitory activity is evaluated via enzyme inhibition assays, where the IC₅₀ (half-maximal inhibitory concentration) is determined spectrophotometrically. This compound (Compound 154) has an IC₅₀ in the micromolar range, though values vary across studies due to differences in assay protocols (e.g., substrate concentration, incubation time) . Researchers must standardize conditions using positive controls like acarbose and validate results with triplicate replicates to ensure reproducibility.

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

1D/2D NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are essential. For instance, the dichloro-substituted aromatic rings and ester groups in this compound are identified via HMBC correlations between carbonyl carbons and methoxy protons . X-ray crystallography may supplement structural elucidation if crystals are obtainable.

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data for this compound across studies?

Discrepancies in IC₅₀ values or antimicrobial efficacy (e.g., against Staphylococcus aureus vs. Bacillus subtilis) may arise from variations in fungal strain biosynthetic pathways or assay conditions . To resolve contradictions:

Q. What strategies are employed to enhance the stability and bioavailability of this compound in pharmacological studies?

Structural modifications, such as esterification or halogen substitution, are explored to improve solubility and metabolic stability. For example, analogs like methyl chloroasterrate (a mono-chloro derivative) show altered bioactivity profiles, suggesting structure-activity relationship (SAR) studies are critical . Computational modeling (e.g., molecular docking with α-glucosidase) guides rational design by predicting binding interactions .

Q. How can this compound’s mechanism of action against microbial targets be elucidated?

Mechanistic studies involve:

- Transcriptomics : Profiling gene expression changes in target pathogens (e.g., Curvularia lunata) post-exposure.

- Enzyme kinetics : Determining whether inhibition is competitive/non-competitive via Lineweaver-Burk plots.

- Membrane integrity assays : Using propidium iodide staining to assess disruption of microbial cell membranes .

Q. What challenges exist in scaling up this compound production for preclinical trials?

Key challenges include:

- Low natural abundance in fungal hosts (<1% yield in some Aspergillus fermentations) .

- Toxicity of halogenated intermediates during synthetic attempts.

Solutions involve metabolic engineering of fungal strains to overexpress biosynthetic gene clusters or optimizing fed-batch fermentation conditions .

Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Documentation : Provide detailed protocols for extraction, chromatography, and bioassays in supplementary materials .

- Data transparency : Share raw NMR/MS spectra and IC₅₀ calculations via repositories like Zenodo.

- Negative controls : Include solvent-only controls in bioassays to rule out artifacts .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model).

- Calculate 95% confidence intervals for IC₅₀ values.

- Apply multiple testing corrections (e.g., Benjamini-Hochberg FDR) when screening multiple compounds or targets .

Tables

Q. Table 1. Reported Bioactivities of this compound

| Target | Activity (IC₅₀ or MIC) | Model System | Reference |

|---|---|---|---|

| α-Glucosidase | ~50 μM | In vitro enzyme | |

| Staphylococcus aureus | MIC = 100 μg/mL | Broth microdilution | |

| Curvularia lunata | 29.1% inhibition | Spore germination |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Inference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃) | Methoxy group |

| ¹³C NMR | δ 170.2 (C=O) | Ester carbonyl |

| HRMS | [M+Na]⁺ m/z 365.0124 (calc. 365.0121) | Molecular formula C₁₄H₁₀Cl₂O₄ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.